molecular formula C11H20O B8699764 2-Tert-butyl-5-methylcyclohexanone

2-Tert-butyl-5-methylcyclohexanone

Cat. No.: B8699764
M. Wt: 168.28 g/mol
InChI Key: UDBHAWYOTMVZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-methylcyclohexanone is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-tert-butyl-5-methylcyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

UDBHAWYOTMVZEE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

28.5 ml (33 mmol) of trimethylaluminum as 10% solution in toluene is instilled in 4.56 g (30 mmol) of 2-isopropylidene-5-methyl-cyclohexan-1-one (pulegone) and 214.5 mg (1.5 mmol) of CuBr in 30 ml of ethyl acetate. The reaction solution is stirred for 1 more hour at 25° C. For hydrolysis, 2 ml of water is carefully added and stirred for 15 more minutes. The inorganic solid is suctioned off, rewashed with ethyl acetate and the solution is concentrated by evaporation in a vacuum. Distillation of the crude product at 120° C./6 torr yields 3.4 g of 2-tert-butyl-5-methyl-cyclohexanone (70% of theory) as a mixture of isomers.
Quantity
28.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-isopropylidene-5-methyl-cyclohexan-1-one
Quantity
4.56 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
214.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
reactant
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
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0 (± 1) mol
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solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

1.52 g (10 mmol) of pulegone (2-isopropylidene-5-methylcyclohexanone) and 14.3 mg (0.1 mmol) of CuBr in 10 ml of dry THF are introduced at room temperature. 9.5 ml (11 mmol) of 10% trimethylaluminum in toluene and 1.3 g (12 mmol) of trimethylsilyl chloride are added at 0° C. It is stirred for 5 more hours at room temperature, hydrolyzed with 5 ml of water and extracted twice with 30 ml of ether each, and the organic phases are combined. After the solvent is evaporated, the product is distilled at 10 torr and 120° C. in a bulb tube. 1.45 g (86% of theory) of 2-tert-butyl-5-methylcyclohexanone is obtained.
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
14.3 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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